1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
1-(2-Fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a pyrazole-derived organic compound with the molecular formula C₁₁H₁₆FN₅ and a molecular weight of 237.28 g/mol . Its structure features a central pyrazole ring substituted with:
- A 2-fluoroethyl group at position 1,
- A methyl group at position 5,
- An N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine group at position 2.
The compound’s synthesis typically involves multi-step alkylation and coupling reactions, starting with functionalized pyrazole precursors . Its fluorine-containing substituents enhance metabolic stability and influence intermolecular interactions, making it a candidate for medicinal chemistry and materials science research.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-11(8-15-17(9)6-4-12)13-7-10-3-5-14-16(10)2/h3,5,8,13H,4,6-7H2,1-2H3 |
InChI Key |
JKGPNRWMFRXDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethylamine and 1-methyl-1H-pyrazole-5-carbaldehyde.
Condensation Reaction: The 2-fluoroethylamine is reacted with 1-methyl-1H-pyrazole-5-carbaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied due to their structural versatility and bioactivity. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Comparisons
| Compound Name | Key Structural Features | Unique Properties/Applications | Reference(s) |
|---|---|---|---|
| N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine | Ethyl and methyl groups on pyrazole rings; lacks the 5-methyl substitution. | Used as a building block for complex molecules; distinct substitution pattern affects reactivity. | |
| N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine | Difluoromethyl and fluoroethyl groups. | Enhanced lipophilicity and potential for enzyme inhibition due to fluorine density. | |
| 1-(2-Fluoroethyl)-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine | Aromatic methoxybenzyl group instead of pyrazole-methylamine. | Exhibits receptor modulation activity; aromaticity influences binding affinity. | |
| 1-(2-Fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine | Phenylethyl substituent instead of pyrazole-methylamine. | Shows enhanced biological activity in enzyme interaction studies. | |
| 1-(2-Fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine | Thienyl ring substitution. | Unique electronic properties due to sulfur-containing heterocycle. |
Key Differentiators of the Target Compound
The uniqueness of 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine lies in its dual pyrazole system and strategic fluorine placement :
The N-[(1-methyl-1H-pyrazol-5-yl)methyl]amine group enables hydrogen bonding and π-π stacking interactions, critical for protein binding .
The 2-fluoroethyl group increases electronegativity, enhancing membrane permeability compared to non-fluorinated analogs (e.g., ).
The 5-methyl group sterically shields the pyrazole core, reducing off-target interactions .
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